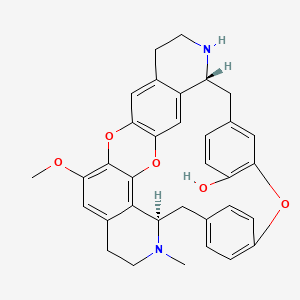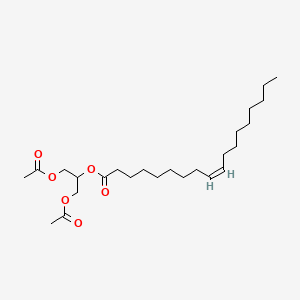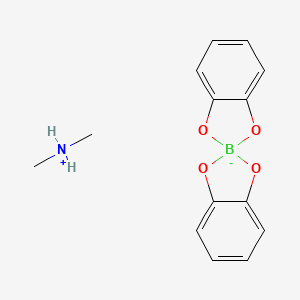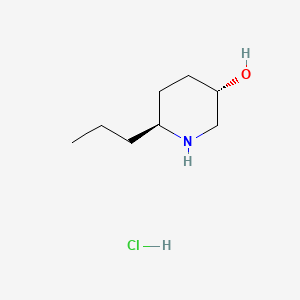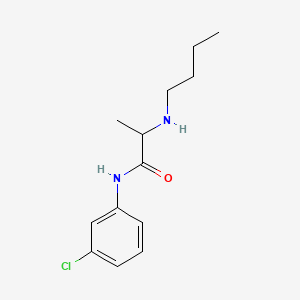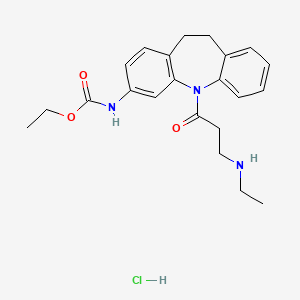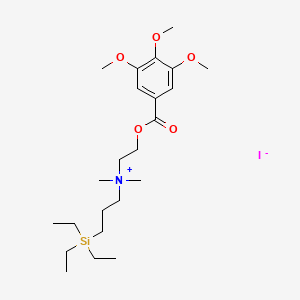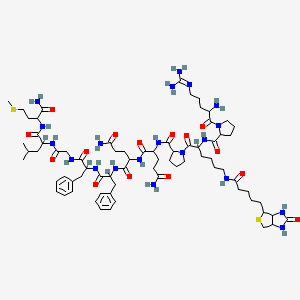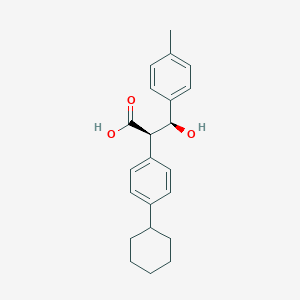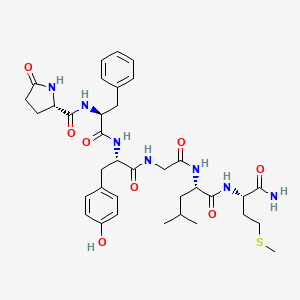
Substance P (6-11), glp(6)-iodo-tyr(8)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Substance P (6-11), glp(6)-iodo-tyr(8)-, is an analogue of the native peptide Substance P (6-11). This compound is known to act on septide-sensitive tachykinin receptors, thereby stimulating the formation of [3H]-inositol monophosphate in rat urinary bladder . It is a modified peptide with specific substitutions that enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (6-11), glp(6)-iodo-tyr(8)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using reagents like HBTU or DIC.
Iodination: The tyrosine residue at position 8 is iodinated using iodine or an iodinating reagent.
Cleavage and Purification: The peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substance P (6-11), glp(6)-iodo-tyr(8)-, undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The iodinated tyrosine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Reduced peptide with free thiols.
Substitution: Peptide with substituted tyrosine residue.
Scientific Research Applications
Substance P (6-11), glp(6)-iodo-tyr(8)-, has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and neuromodulation.
Medicine: Explored for its potential therapeutic effects in pain management and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to septide-sensitive tachykinin receptors, which are a subset of neurokinin receptors. This binding stimulates the formation of [3H]-inositol monophosphate, leading to various downstream effects, including modulation of neurotransmitter release and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Substance P (6-11): The native peptide without modifications.
Neurokinin A: Another tachykinin peptide with similar receptor binding properties.
Neurokinin B: A related peptide with distinct but overlapping biological functions.
Uniqueness
Substance P (6-11), glp(6)-iodo-tyr(8)-, is unique due to its specific modifications, which enhance its stability and biological activity compared to the native peptide. The iodination of tyrosine at position 8 is particularly significant, as it allows for specific interactions with receptors and potential use in radiolabeling studies.
Properties
CAS No. |
70082-71-2 |
|---|---|
Molecular Formula |
C36H49N7O8S |
Molecular Weight |
739.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H49N7O8S/c1-21(2)17-27(35(50)41-25(32(37)47)15-16-52-3)40-31(46)20-38-33(48)28(19-23-9-11-24(44)12-10-23)42-36(51)29(18-22-7-5-4-6-8-22)43-34(49)26-13-14-30(45)39-26/h4-12,21,25-29,44H,13-20H2,1-3H3,(H2,37,47)(H,38,48)(H,39,45)(H,40,46)(H,41,50)(H,42,51)(H,43,49)/t25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
FHNPOFAOAWFRRE-ZIUUJSQJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


